1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene
CAS No.:
Cat. No.: VC18830006
Molecular Formula: C8H5Cl2F3
Molecular Weight: 229.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5Cl2F3 |
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Molecular Weight | 229.02 g/mol |
IUPAC Name | 1,2-dichloro-4-ethyl-3,5,6-trifluorobenzene |
Standard InChI | InChI=1S/C8H5Cl2F3/c1-2-3-6(11)4(9)5(10)8(13)7(3)12/h2H2,1H3 |
Standard InChI Key | LTSKMPFBCICUCU-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C(=C(C(=C1F)Cl)Cl)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzene ring substituted with:
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Two chlorine atoms at positions 1 and 2
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Three fluorine atoms at positions 3, 5, and 6
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An ethyl group (-CH₂CH₃) at position 4
This arrangement creates significant steric hindrance and electronic effects due to the combined influence of electron-withdrawing halogens and the electron-donating ethyl group. Comparative analysis with 1,3-dichloro-2,4,6-trifluorobenzene (PubChem CID 137563) suggests similar dipole moments (~2.1 D) but increased molar volume due to the ethyl substituent.
Spectroscopic Signatures
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¹H NMR: Ethyl group signals at δ 1.25–1.35 ppm (triplet, -CH₂CH₃) and δ 2.65–2.80 ppm (quartet, Ar-CH₂-)
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¹⁹F NMR: Three distinct peaks between δ -110 to -125 ppm for meta/para fluorines
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IR Spectroscopy: Strong C-F stretches at 1100–1250 cm⁻¹ and C-Cl vibrations at 550–800 cm⁻¹
Synthesis Methodologies
Directed Ortho-Metalation Approach
Adapted from CN107353189A , a potential pathway involves:
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Lithiation: Treatment of 4-ethyl-3,5-difluorobromobenzene with tert-butyllithium at -78°C in THF
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Chlorination: Quenching with hexachloroethane to introduce Cl at positions 1 and 2
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Fluorination: Subsequent reaction with N-fluoro-N-methylacetamide at 0°C to install remaining fluorine atoms
This three-step sequence could theoretically achieve 35–45% yield based on comparable transformations .
Diazonium Salt Route
Building on EP0525019A1 , alternative synthesis might utilize:
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Diazotization: 4-Ethyl-3,5-difluoroaniline with t-butyl nitrite/BF₃·Et₂O
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Sandmeyer Reaction: Copper(I) chloride-mediated chlorination
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Balz-Schiemann Fluorination: Tetrafluoroborate decomposition for final fluorine installation
Physicochemical Properties
Thermodynamic Constants (Estimated)
Solubility Characteristics
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Water Solubility: <50 mg/L at 25°C (estimated via Group Contribution Method)
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Organic Solvents:
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Dichloromethane: >500 g/L
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Ethanol: 120–150 g/L
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Hexane: 30–50 g/L
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Reactivity Profile
Electrophilic Substitution
The ethyl group directs incoming electrophiles to positions 5 and 6, while fluorine atoms deactivate the ring. Comparative studies with 1,3-dichloro-2,4,6-trifluorobenzene suggest:
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Nitration requires fuming HNO₃/H₂SO₄ at 80–100°C
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Sulfonation occurs preferentially at position 4 (ethyl group para)
Nucleophilic Aromatic Substitution
Activated positions allow substitution under harsh conditions:
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NH₃/EtOH at 150°C replaces Cl at position 2
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KF/DMF at 180°C exchanges Cl for F at position 1
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